molecular formula C16H16N4O2 B2723573 N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide CAS No. 1465317-92-3

N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide

Cat. No.: B2723573
CAS No.: 1465317-92-3
M. Wt: 296.33
InChI Key: GSFULWLSGOZDAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive groups. For instance, the cyanocyclobutyl group could undergo reactions involving the cyano group, and the pyridine ring could participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of substituted pyridine derivatives, highlighting the versatility of enaminones as building blocks for synthesizing heterocyclic compounds with potential antitumor and antimicrobial activities (S. Riyadh, 2011).
  • A study on the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides described the preparation of fused 1,3-cyclohexadiene systems, showcasing the synthetic utility of these reactions for generating polycyclic compounds and benzo-fused heterocycles (M. Noguchi et al., 1986).

Biochemical and Biological Applications

  • Research into novel bioactive sulfonamide thiazole derivatives presented them as potential insecticidal agents against Spodoptera littoralis, demonstrating the application of these compounds in addressing agricultural challenges (Nanees N. Soliman et al., 2020).
  • Another study focused on the synthesis of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which were characterized and screened for their antimicrobial activities, highlighting their significance in the development of new antimicrobial agents (M. Suresh et al., 2016).

Medicinal Chemistry Strategies

  • A paper detailed medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in the context of developing antagonists for the androgen receptor, useful in the treatment of prostate cancer. This research underscores the importance of structural modification in enhancing the pharmacokinetic profiles of therapeutic agents (A. Linton et al., 2011).

Antimicrobial and Anti-inflammatory Activities

  • Synthesis and antimicrobial activity of chromone-linked 2-pyridone derivatives, fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems, were explored, indicating the potential of these compounds in developing new antimicrobial agents (T. Ali & M. Ibrahim, 2010).
  • A study on heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon demonstrated the synthesis of compounds with good anti-inflammatory activity, comparable to Prednisolone®, showcasing the therapeutic potential of these novel compounds (A. Amr et al., 2007).

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFULWLSGOZDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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